molecular formula C13H16O5 B11830866 (R)-3-(benzyloxy)-5-methoxy-5-oxopentanoic acid

(R)-3-(benzyloxy)-5-methoxy-5-oxopentanoic acid

Cat. No.: B11830866
M. Wt: 252.26 g/mol
InChI Key: SMQIMDQORJCSIR-LLVKDONJSA-N
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Description

®-3-(benzyloxy)-5-methoxy-5-oxopentanoic acid is an organic compound with a complex structure that includes a benzyloxy group, a methoxy group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(benzyloxy)-5-methoxy-5-oxopentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of a hydroxyl group, followed by the introduction of the benzyloxy and methoxy groups through nucleophilic substitution reactions. The final step often involves the oxidation of an intermediate to introduce the ketone functional group.

Industrial Production Methods

Industrial production of ®-3-(benzyloxy)-5-methoxy-5-oxopentanoic acid may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-(benzyloxy)-5-methoxy-5-oxopentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as alkoxides or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(benzyloxy)-5-methoxy-5-oxopentanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways. Its structural features make it a useful probe for investigating the mechanisms of enzyme action.

Medicine

In medicine, ®-3-(benzyloxy)-5-methoxy-5-oxopentanoic acid has potential applications as a precursor for the synthesis of pharmaceutical compounds. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity profile allows for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ®-3-(benzyloxy)-5-methoxy-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the ketone group can act as an electrophilic center. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(benzyloxy)butanoic acid
  • ®-3-(benzyloxy)-5-methoxy-5-oxopentanoic acid derivatives
  • α,β-unsaturated carbonyl compounds

Uniqueness

®-3-(benzyloxy)-5-methoxy-5-oxopentanoic acid is unique due to its combination of functional groups, which allows for a wide range of chemical transformations.

Properties

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

(3R)-5-methoxy-5-oxo-3-phenylmethoxypentanoic acid

InChI

InChI=1S/C13H16O5/c1-17-13(16)8-11(7-12(14)15)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,15)/t11-/m1/s1

InChI Key

SMQIMDQORJCSIR-LLVKDONJSA-N

Isomeric SMILES

COC(=O)C[C@@H](CC(=O)O)OCC1=CC=CC=C1

Canonical SMILES

COC(=O)CC(CC(=O)O)OCC1=CC=CC=C1

Origin of Product

United States

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